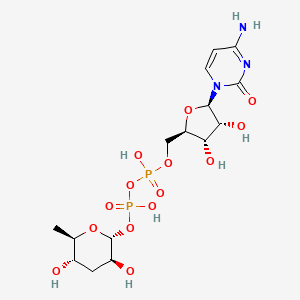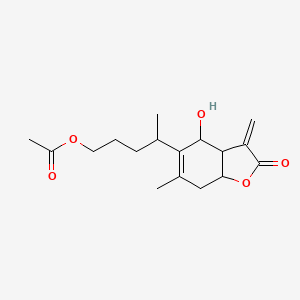![molecular formula C24H22BrN3O5 B1263409 4,9-Dioxo-1-H-naphth[2.3-D]imidazolium, bromide](/img/structure/B1263409.png)
4,9-Dioxo-1-H-naphth[2.3-D]imidazolium, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 80467 is a novel fused naphthquinone imidazolium derivative known for its role as a DNA damaging agent. It selectively inhibits survivin, a protein that inhibits apoptosis and is overexpressed in many cancers. By preferentially inhibiting DNA synthesis, NSC 80467 induces DNA damage markers such as γH2AX and pKAP1 .
Métodos De Preparación
The synthesis of NSC 80467 involves the fusion of naphthquinone and imidazolium structures. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is prepared in a laboratory setting using standard organic synthesis techniques.
Análisis De Reacciones Químicas
NSC 80467 undergoes several types of chemical reactions, primarily focusing on its role as a DNA damaging agent:
Oxidation: NSC 80467 can undergo oxidation reactions, leading to the formation of reactive oxygen species that contribute to DNA damage.
Reduction: The compound may also undergo reduction reactions, although these are less common.
Substitution: NSC 80467 can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions: The reactions typically involve standard reagents such as oxidizing agents (e.g., hydrogen peroxide) and nucleophiles (e.g., amines). The conditions often include controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products: The major products formed from these reactions include various DNA adducts and damaged DNA fragments
Aplicaciones Científicas De Investigación
NSC 80467 has several scientific research applications:
Chemistry: It is used as a model compound to study DNA damage and repair mechanisms.
Biology: The compound is employed in cell biology to investigate the effects of DNA damage on cell cycle progression and apoptosis.
Medicine: NSC 80467 is being explored as a potential chemotherapeutic agent due to its ability to selectively inhibit survivin and induce apoptosis in cancer cells.
Industry: While its industrial applications are limited, NSC 80467 is used in research and development settings to develop new cancer therapies .
Mecanismo De Acción
NSC 80467 exerts its effects by selectively inhibiting survivin, a protein that prevents apoptosis. By inhibiting survivin, NSC 80467 promotes apoptosis in cancer cells. The compound preferentially inhibits DNA synthesis, leading to the induction of DNA damage markers such as γH2AX and pKAP1. These markers indicate the presence of DNA double-strand breaks and other forms of DNA damage. The DNA damage response is a key pathway involved in the compound’s mechanism of action .
Comparación Con Compuestos Similares
NSC 80467 is similar to other DNA damaging agents, particularly YM155, another well-characterized survivin suppressant. Both compounds have a similar spectrum of activity against the NCI-60 cell line panel, suppress survivin expression, and induce a DNA damage response. NSC 80467 is unique in its specific chemical structure and its ability to preferentially inhibit DNA synthesis at lower concentrations than those required to inhibit survivin expression .
Similar Compounds
- YM155
- Chromomycin A3
- Bisantrene Hydrochloride
- Actinomycin D
Propiedades
Fórmula molecular |
C24H22BrN3O5 |
|---|---|
Peso molecular |
512.4 g/mol |
Nombre IUPAC |
2-methyl-1-(2-methylpropyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]benzo[f]benzimidazol-3-ium-4,9-dione;bromide |
InChI |
InChI=1S/C24H22N3O5.BrH/c1-14(2)12-25-15(3)26(13-20(28)16-8-10-17(11-9-16)27(31)32)22-21(25)23(29)18-6-4-5-7-19(18)24(22)30;/h4-11,14H,12-13H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
SDVDJIZVNFVMLG-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C2=C(N1CC(C)C)C(=O)C3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-].[Br-] |
Sinónimos |
NSC 80467 NSC80467 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[3-Ethyl-5-(1-methylethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]carbonyl}-5-methylbenzonitrile](/img/structure/B1263326.png)

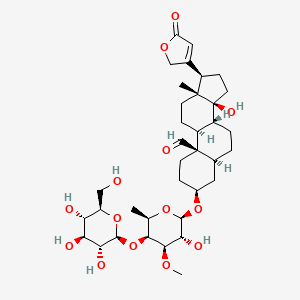
![Bis[1,6-a:5',6'-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid](/img/structure/B1263332.png)
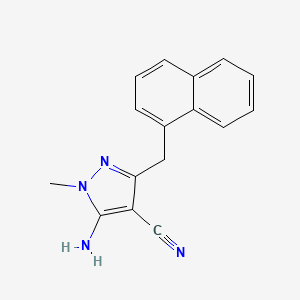
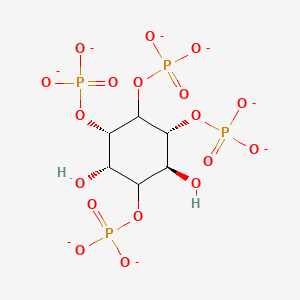
![uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1263336.png)
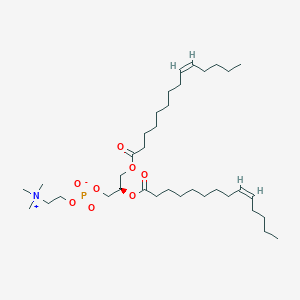
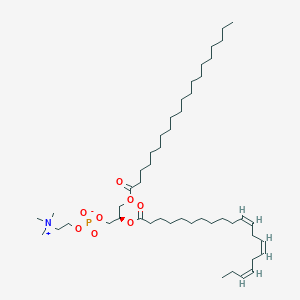
![1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)
![2-[3-(4-Morpholinyl)propylamino]-9-xanthenone](/img/structure/B1263341.png)

